
Methyl (z)-11-hexadecenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (z)-11-hexadecenoate is an organic compound classified as a fatty acid methyl ester. It is derived from hexadecenoic acid, featuring a double bond at the 11th carbon in the Z (cis) configuration. This compound is commonly found in various natural sources, including plant oils and animal fats. It is known for its applications in the production of biodiesel, fragrances, and as a chemical intermediate in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (z)-11-hexadecenoate can be synthesized through the esterification of hexadecenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to convert the triglycerides into fatty acid methyl esters, including this compound. The reaction is conducted at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
Methyl (z)-11-hexadecenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: The double bond can be reduced to produce saturated methyl hexadecanoate.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated esters.
Reduction: Saturated methyl hexadecanoate.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Methyl (z)-11-hexadecenoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a standard in analytical chemistry.
Biology: It serves as a model compound for studying lipid metabolism and the effects of fatty acid esters on biological systems.
Medicine: Research explores its potential as a bioactive compound with anti-inflammatory and antimicrobial properties.
Industry: It is utilized in the production of biodiesel, lubricants, and as a fragrance ingredient in the cosmetic industry.
Mechanism of Action
The mechanism of action of methyl (z)-11-hexadecenoate involves its interaction with cellular membranes and enzymes. As a fatty acid ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Methyl (z)-11-hexadecenoate can be compared with other fatty acid methyl esters, such as:
Methyl oleate: Similar in structure but with a double bond at the 9th carbon.
Methyl linoleate: Contains two double bonds at the 9th and 12th carbons.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness
This compound is unique due to its specific double bond position and configuration, which can influence its chemical reactivity and biological activity compared to other fatty acid methyl esters.
Properties
CAS No. |
822-05-9 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
methyl (Z)-hexadec-11-enoate |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h6-7H,3-5,8-16H2,1-2H3/b7-6- |
InChI Key |
XBLFUMKMXKPZCT-SREVYHEPSA-N |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCC(=O)OC |
Canonical SMILES |
CCCCC=CCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


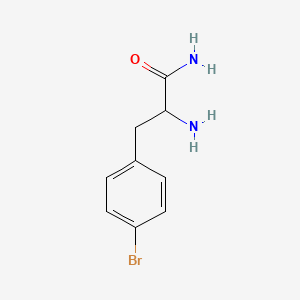
![2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B13337236.png)
![6-Oxa-2,9-diazaspiro[4.5]decan-8-one](/img/structure/B13337241.png)
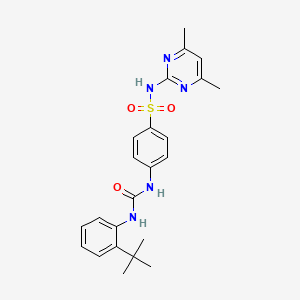
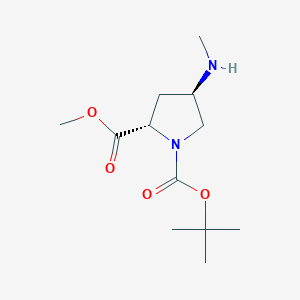
![2-O-Tert-butyl 3-O-ethyl (3R)-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13337247.png)
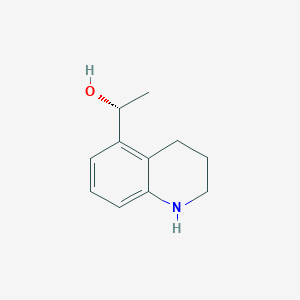
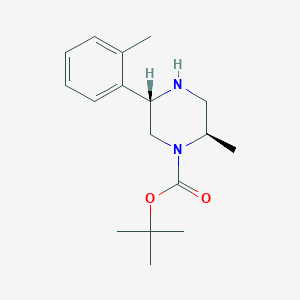
![2-(tert-Butyl) 5-methyl (5R)-1,1'-diaza[2,6'-bispiro[3.4]octane]-2,5-dicarboxylate](/img/structure/B13337259.png)
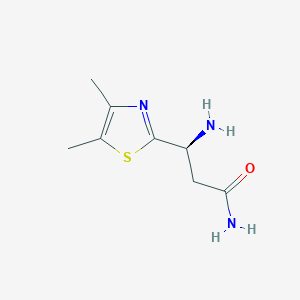
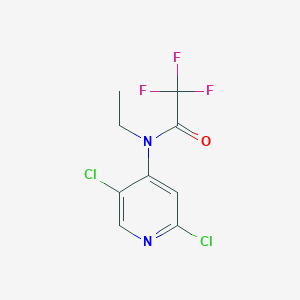
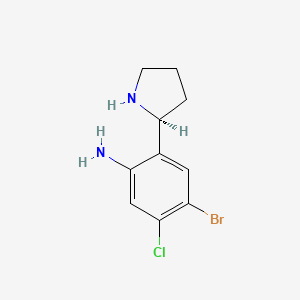
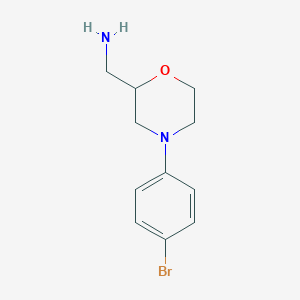
![7-(2,2,2-Trifluoroethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B13337299.png)
